Trimethylolpropane

Catalog No.
S573825
CAS No.
77-99-6
M.F
C6H14O3
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane

CAS Number

77-99-6

Product Name

Trimethylolpropane

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3

InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)CO

Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Solubility in water at 20 °C: miscible

Synonyms

1,1,1-Tri(hydroxymethyl)propane; 1,1,1-Trimethylolpropane; 2,2-Bis(hydroxymethyl)-1-butanol; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol; 2-Ethyl-2-(hydroxymethyl)propanediol; Addolink TR; Ethriol; Ethyltrimethylolmethane; Ettriol; NSC 3576; RC Crossli

Canonical SMILES

CCC(CO)(CO)CO

Polymer Synthesis and Modification

  • Polyesters and Polyurethanes: TMP acts as a core molecule for synthesizing polyesters and polyurethanes with improved mechanical properties, thermal stability, and flame retardancy. These polymers are used in various applications, including coatings, adhesives, elastomers, and rigid foams []. Research explores using TMP in bio-based polymers derived from renewable resources for sustainable alternatives [].
  • Crosslinking Agent: TMP's multiple hydroxyl groups enable it to act as a crosslinking agent in various polymers. This process enhances the material's strength, chemical resistance, and thermal stability, making it suitable for applications like high-performance composites and coatings [].

Flame Retardants

The presence of hydroxyl groups in TMP contributes to its flame retardant properties. Research investigates incorporating TMP into various materials, such as epoxy resins and polyurethanes, to improve their flame retardancy without compromising mechanical performance [].

Lubricant Additives

TMP esters derived from natural oils like oleic acid show promising potential as biolubricants. These esters possess desirable properties like good viscosity index, low pour point, high flash point, and biodegradability, making them attractive alternatives to conventional petroleum-based lubricants [].

Trimethylolpropane is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol. It is classified as a triol, possessing three hydroxyl groups (-OH) that contribute to its reactivity and solubility properties. Trimethylolpropane is typically a colorless, hygroscopic liquid or crystalline solid, soluble in water and alcohol, but insoluble in non-polar solvents like benzene and carbon tetrachloride . The compound is known for its mild odor and is produced primarily through the reaction of formaldehyde with butyraldehyde .

The synthesis of trimethylolpropane involves two main steps:

  • Aldol Addition: Butyraldehyde reacts with formaldehyde under basic conditions to form an intermediate, 2,2-bis(hydroxymethyl)butanal.
    CH3CH2CH2CHO+2CH2OCH3CH2C(CH2OH)2CHO\text{CH}_3\text{CH}_2\text{CH}_2\text{CHO}+2\text{CH}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_2\text{OH})_2\text{CHO}
  • Cannizzaro Reaction: The intermediate then undergoes a Cannizzaro reaction with additional formaldehyde and sodium hydroxide to yield trimethylolpropane.
    CH3CH2C(CH2OH)2CHO+CH2O+NaOHCH3CH2C(CH2OH)3+NaO2CH\text{CH}_3\text{CH}_2\text{C}(\text{CH}_2\text{OH})_2\text{CHO}+\text{CH}_2\text{O}+\text{NaOH}\rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_2\text{OH})_3+\text{NaO}_2\text{CH}

The synthesis of trimethylolpropane can be summarized as follows:

  • Base-Catalyzed Aldol Addition: Butyraldehyde and formaldehyde react in the presence of sodium hydroxide at temperatures ranging from 20°C to 120°C.
  • Cannizzaro Reaction: The aldol product undergoes further reaction with formaldehyde and sodium hydroxide, typically conducted in a single reactor system, allowing for efficient processing.

The compound can be purified through crystallization from solvents such as acetone or ether .

TrimethylolpropaneC₆H₁₄O₃3Polyesters, polyurethanesGlycerolC₃H₈O₃3Food industry, pharmaceuticalsPentaerythritolC₅H₁₂O₄4Explosives, coatingsSorbitolC₆H₁₄O₆6Food sweetener, humectant

Uniqueness of Trimethylolpropane:

  • Trimethylolpropane's three hydroxyl groups allow for unique polymerization capabilities that enhance the properties of resins compared to glycerol.
  • It provides better water resistance than glycerol when used in alkyd resins.
  • Its symmetrical structure contributes to its high reactivity in cross-linking applications within polymer chemistry .

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR PELLETS.

Color/Form

WHITE POWDER OR PLATES
COLORLESS CRYSTALS

XLogP3

-0.8

Boiling Point

160 °C @ 5 MM HG
292-297 °C

Flash Point

172 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.63

Density

1.084 g/cm³

LogP

-1.48 (LogP)
-0.5

Melting Point

58 °C

UNII

090GDF4HBD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 4879 of 5009 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

77-99-6

Wikipedia

Trimethylolpropane

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Heat stabilisers

Methods of Manufacturing

ALDOL CONDENSATION OF N-BUTYRALDEHYDE WITH EXCESS FORMALDEHYDE IN THE PRESENCE OF A BASE CATALYST, EG, SODIUM HYDROXIDE

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Furniture and related product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
personal care and cosmetics
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Lab-on-Membrane Platform Coupled with Paper Spray Ionization for Analysis of Prostate-Specific Antigen in Clinical Settings

Ruohong Chen, Yipo Xiao, Hongtao Liu, Ling Fang, Jiahui Liu, Xiaolin Ruan, Baowei Chen, Tiangang Luan
PMID: 32845627   DOI: 10.1021/acs.analchem.0c02554

Abstract

The analysis of protein antigens as biomarkers in clinical samples is particularly helpful for the early diagnosis of diseases. However, this is difficult to accomplish owing to the presence of the antigens in trace amounts as well as the complexity of the matrixes in clinical samples. In this study, a lab-on-membrane platform that can be combined with paper spray ionization mass spectrometry was developed for the
high-throughput sensitive detection of the prostate-specific antigen (PSA). The sensitivity of the proposed platform was enhanced via two strategies: (1) the synthesis of a biotin-streptavidin scaffold caused an increase in the capturing efficiency of PSA by a factor of 5 and (2) the immobilization of a large number of mass tag molecules on the gold nanoparticles allowed for the amplification of the mass spectrometry signals. The limit of detection was approximately 3.0 pg mL
. The selectivity to PSA was guaranteed by using an antibody-aptamer pairing sandwich immunoassay, and PSA detection was unaffected even when other protein antigens (carcinoembryonic antigen and carbohydrate antigen 125) were present. The modified membranes maintained their performance for at least 30 days when stored at 4 °C. Finally, analysis of human serum samples confirmed that the PSA concentration as determined using the proposed platform was consistent with that determined with a conventional chemiluminescent immunoassay. Thus, this PSA analyzing platform is suitable for prostate cancer diagnosis in clinical settings.


Environmentally friendly processes from coffee wastes to trimethylolpropane esters to be considered biolubricants

Tuba Unugul, Togayhan Kutluk, Bahar Gürkaya Kutluk, Nurcan Kapucu
PMID: 32644908   DOI: 10.1080/10962247.2020.1788664

Abstract

In this study, an eco-friendly renewable biodegradable alternative to petroleum-based oil lubricants was produced using espresso coffee wastes. Waste coffee oil used as raw material was extracted from Espresso coffee wastes by Soxhlet and conventional solvent extraction. Free fatty acids (FFA) were obtained by hydrolysis of the obtained waste oil using Lipozyme TL IM (
). The byproduct, glycerol, was also separated from the reaction medium using a separatory funnel. The obtained FFA was used as a raw material in the production of TMP esters. Polyol esters of fatty acids were synthesized as a result of the esterification reaction between FFA and polyol alcohol (trimethylolpropane (TMP)) using Novozyme 435 (
). The amount of FFA in the medium and the FFA conversion was determined by titration with NaOH solution according to ASTM D 5555-95 standard and the FFA composition of espresso coffee oil by GC. The oil content of espresso coffee extract was found to be rich by 16% and the FFA composition was rich in palmitic acid (C
43% by weight) and linoleic acid (C
31% by weight). 31% of FFA was obtained from the coffee oil. Experimental studies have shown that the highest FFA conversion of 88% with 93% TMP tri-ester content was obtained at a temperature of 55°C, 5% enzyme (w/w), non-aqueous media, 3/1 FFA/TMP mole ratio, 500 rpm mixing speed and 24 hours.
: Filter coffee wastes, which have become one of the most important biological wastes with an annual production capacity of 6 million tons worldwide; It is targeted to be transformed into environmentally friendly products, as it is important in terms of economy and policies of many developing countries, it is a renewable resource and there is a high amount of waste accumulation day by day. Evaluation of waste filter coffees and oils with this research article; It is envisaged that the bio-lubricating oil used in many sectors will be synthesized and commercialized with an environmentally friendly process.


Selective oxidation of trimethylolpropane to 2,2-bis(hydroxymethyl)butyric acid using growing cells of Corynebacterium sp. ATCC 21245

Mahmoud Sayed, Tarek Dishisha, Waiel F Sayed, Wesam M Salem, Hanan A Temerk, Sang-Hyun Pyo
PMID: 26804932   DOI: 10.1016/j.jbiotec.2016.01.022

Abstract

Multifunctional chemicals including hydroxycarboxylic acids are gaining increasing interest due to their growing applications in the polymer industry. One approach for their production is a biological selective oxidation of polyols, which is difficult to achieve by conventional chemical catalysis. In the present study, trimethylolpropane (TMP), a trihydric alcohol, was subjected to selective oxidation using growing cells of Corynebacterium sp. ATCC 21245 as a biocatalyst and yielding the dihydroxy-monocarboxylic acid, 2,2-bis(hydroxymethyl)butyric acid (BHMB). The study revealed that co-substrates are crucial for this reaction. Among the different evaluated co-substrates, a mixture of glucose, xylose and acetate at a ratio of 5:5:2 was found optimum. The optimal conditions for biotransformation were pH 8, 1v/v/m airflow and 500rpm stirring speed. In batch mode of operation, 70.6% of 5g/l TMP was converted to BHMB in 10 days. For recovery of the product the adsorption pattern of BHMB to the anion exchange resin, Ambersep(®) 900 (OH(-)), was investigated in batch and column experiments giving maximum static and dynamic binding capacities of 135 and 144mg/g resin, respectively. BHMB was separated with 89.7% of recovery yield from the fermentation broth. The approach is applicable for selective oxidation of other highly branched polyols by biotransformation.


Tunable and Magnetic Thiol-ene Micropillar Arrays

Anas Al-Azawi, Zoran Cenev, Topi Tupasela, Bo Peng, Olli Ikkala, Quan Zhou, Ville Jokinen, Sami Franssila, Robin H A Ras
PMID: 31778287   DOI: 10.1002/marc.201900522

Abstract

Tunable and responsive surfaces offer routes to multiple functionalities ranging from superhydrophobic surfaces to controlled adhesion. Inspired by cilia structure in the respiratory pathway, magnetically responsive periodic arrays of flexible and magnetic thiol-ene micropillars are fabricated. Omnidirectional collective bending of the pillar array in magnetic field is shown. Local non-contact actuation of a single pillar is achieved using an electromagnetic needle to probe the responsiveness and the elastic properties of the pillars by comparing the effect of thiol-ene crosslinking density to pillar bending. The suitable thiol-ene components for flexible and stiff magnetic micropillars and the workable range of thiol-to-allyl ratio are identified. The wettability of the magnetic pillars can be tailored by chemical and topography modification of the pillar surface. Low-surface-energy self-assembled monolayers are grafted by UV-assisted surface activation, which is also used for surface topography modification by covalent bonding of micro- and nanoparticles to the pillar surface. The modified thiol-ene micopillars are resistant to capillarity-driven collapse and they exhibit low contact angle hysteresis, allowing water droplet motion driven by repeated bending and recovery of the magnetic pillars in an external magnetic field. Transport of polyethylene microspheres is also demonstrated.


The synthesis and characterization of a xanthan gum-acrylamide-trimethylolpropane triglycidyl ether hydrogel

Meixia Zheng, Fengli Lian, Yao Xiong, Bo Liu, Yujing Zhu, Song Miao, Longtao Zhang, Baodong Zheng
PMID: 30309583   DOI: 10.1016/j.foodchem.2018.08.083

Abstract

To improve the thermal stability and adsorption performance, xanthan gum was modified with acrylamide and trimethylolpropane triglycidyl ether (TTE). The modified xanthan gum (XGTTE) was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffractogram (XRD), differential scanning calorimetry (DSC) and scanning electron microscopy (SEM). The characteristic peaks at 3449, 1655, 1611 and 1420 cm
in the FT-IR confirm the modification. The XGTTE crystal grew well upon addition of TTE. The XRD and DSC data revealed that the XGTTE enhanced its thermal stability. Analysis of SEM revealed that the grafting introduced major changes on the microstructure making it porous and resulting in the adsorption of crystal violet (CV) with flocculation. The CV adsorption capacity of the hydrogel with different dosages of TTE (XGTTE2, XGTTE3, XGTTE4, XGTTE5 and XGTTE6) were between 28.13 with 35.12 mg/g. In addition, the adsorption capacity, thermal stability, and swelling property of XGTTE4 were the best.


Six-membered cyclic carbonates from trimethylolpropane: Lipase-mediated synthesis in a flow reactor and in silico evaluation of the reaction

Amin Bornadel, Mohamed Ismail, Mahmoud Sayed, Rajni Hatti-Kaul, Sang-Hyun Pyo
PMID: 27863151   DOI: 10.1002/btpr.2406

Abstract

Six-membered cyclic carbonates with hydroxyl and methoxycarbonyloxy functional groups were prepared by transesterification of trimethylolpropane (TMP) with dimethylcarbonate (DMC) by solvent-free lipase-mediated flow reaction followed by thermal cyclization. The flow reaction efficiency was evaluated using different configurations of reactor consisting of packed beds of Novozym®435 (immobilized Candida antarctica lipase B-CalB-a.k.a. N435) and molecular sieves, flowrate, and biocatalyst loads. The mixed column of the biocatalyst and molecular sieves, allowing rapid and efficient removal of the by-product-methanol-was the most efficient setup. Higher conversion (81.6%) in the flow reaction compared to batch process (72%) was obtained using same amount of N435 (20% (w/w) N435:TMP) at 12 h, and the undesirable dimer and oligomer formation were suppressed. Moreover, the product was recovered easily without extra separation steps, and the biocatalyst and the molecular sieves remained intact for subsequent regeneration and recycling. The reaction of CalB with DMC and the primary transesterification product, monocarbonated TMP, respectively, as acyl donors was evaluated by in silico modeling and empirically to determine the role of the enzyme in the formation of cyclic carbonates and other side products. DMC was shown to be the preferred acyl donor, suggesting that TMP and its carbonated derivatives serve only as acyl acceptors in the lipase-catalyzed reaction. Subsequent cyclization to cyclic carbonate is catalyzed at increased temperature and not by the enzyme. © 2016 American Institute of Chemical Engineers Biotechnol. Prog., 33:375-382, 2017.


Multi-steps green process for synthesis of six-membered functional cyclic carbonate from trimethylolpropane by lipase catalyzed methacrylation and carbonation, and thermal cyclization

Mahmoud Sayed, Yasser Gaber, Amin Bornadel, Sang-Hyun Pyo
PMID: 26561375   DOI: 10.1002/btpr.2201

Abstract

A highly functionalized six-membered cyclic carbonate, methacrylated trimethylolpropane (TMP) cyclic carbonate, which can be used as a potential monomer for bisphenol-free polycarbonates and isocyanate-free polyurethanes, was synthesized by two steps transesterifications catalyzed by immobilized Candida antarctica lipase B, Novozym(®) 435 (N435) followed by thermal cyclization. TMP was functionalized as 70 to 80% selectivity of mono-methacrylate with 70% conversion was achieved, and the reaction rate was evaluated using various acyl donors such as methacrylic acid, methacrylate-methyl ester, -ethyl ester, and -vinyl ester. As a new observation, the fastest rate obtained was for the transesterfication reaction using methacrylate methyl ester. Byproducts resulted from leaving groups were adsorbed on the molecular sieves (4Å) to minimize the effect of leaving group on the equilibrium. The difference of reaction rate was explained by molecular dynamic simulations on interactions between carbonyl oxygen and amino acid residues (Thr 40 and Glu 157) in the active site of lipase. Our docking studies revealed that as acyl donor, methyl ester was preferred for the initial conformation of the first tetrahederal intermediate with hydrogen bonding interactions. TMP-monomethacrylate (TMP-mMA) cyclic carbonate was obtained in 63% yield (74.1% calculated in 85% conversion) from the lipase-catalyzed carbonation reaction of TMP-mMA with dimethylcarbonate, and followed by thermal cyclization of the monocarbonate at 90°C. From the multiple reactions demonstrated in gram scale, TMP-mMA cyclic carbonate was obtained as a green process without using chlorinated solvent and reagent.


A Monolithic Hybrid Cellulose-2.5-Acetate/Polymer Bioreactor for Biocatalysis under Continuous Liquid-Liquid Conditions Using a Supported Ionic Liquid Phase

Bernhard Sandig, Lukas Michalek, Sandra Vlahovic, Mihaela Antonovici, Bernhard Hauer, Michael R Buchmeiser
PMID: 26493884   DOI: 10.1002/chem.201501618

Abstract

Mesoporous monolithic hybrid cellulose-2.5-acetate (CA)/polymer supports were prepared under solvent-induced phase separation conditions using cellulose-2.5-acetate microbeads 8-14 μm in diameter, 1,1,1-tris(hydroxymethyl)propane and 4,4'-methylenebis(phenylisocyanate) as monomers as well as THF and n-heptane as porogenic solvents. 4-(Dimethylamino)pyridine and dibutyltin dilaurate (DBTDL), respectively, were used as catalysts. Monolithic hybrid supports were used in transesterification reactions of vinyl butyrate with 1-butanol under continuous, supported ionic liquid-liquid conditions with Candida antarctica lipase B (CALB) and octylmethylimidazolium tetrafluoroborate ([OMIM(+) ][BF4 (-) ]) immobilized within the CA beads inside the polymeric monolithic framework and methyl tert-butyl ether (MTBE) as the continuous phase. The new hybrid bioreactors were successfully used in dimensions up to 2×30 cm (V=94 mL). Under continuous biphasic liquid-liquid conditions a constant conversion up to 96 % was achieved over a period of 18 days, resulting in a productivity of 58 μmol mg(-1) (CALB) min(-1) . This translates into an unprecedented turnover number (TON) of 3.9×10(7) within two weeks, which is much higher than the one obtained under standard biphasic conditions using [OMIM(+) ][BF4 (-) ]/MTBE (TON=2.7×10(6) ). The continuous liquid-liquid setup based on a hybrid reactor presented here is strongly believed to be applicable to many other enzyme-catalyzed reactions.


Palm oil derived trimethylolpropane triesters synthetic lubricants and usage in industrial metalworking fluid

Teck-Sin Chang, Robiah Yunus, Umer Rashid, Thomas S Y Choong, Dayang Radiah Awang Biak, Azhari M Syam
PMID: 25748374   DOI: 10.5650/jos.ess14162

Abstract

Trimethylolpropane triesters are biodegradable synthetic lubricant base oil alternative to mineral oils, polyalphaolefins and diesters. These oils can be produced from trimethylolpropane (TMP) and fatty acid methyl esters via chemical or enzymatic catalyzed synthesis methods. In the present study, a commercial palm oil derived winter grade biodiesel (ME18) was evaluated as a viable and sustainable methyl ester source for the synthesis of high oleic trimethylolpropane triesters (HO-TMPTE). ME18 has fatty acid profile containing 86.8% oleic acid, 8.7% linoleic acid with the remaining minor concentration of palmitic acid, stearic acid and linolenic acid. It's high oleic property makes it superior to produce synthetic lubricant base oil that fulfills both the good low temperature property as well as good oxidative stability. The synthetic base oil produced had a viscosity of 44.3 mm(2)/s at 40°C meeting the needs for ISO 46 oils. It also exhibited an excellent viscosity index of 219 that is higher than some other commercial brands of trimethylolpropane trioleate. Properties of base oil such as cloud point, density, acid value, demulsibility and soap content were also examined. The oil was then used in the formulation of tapping oil and appraised in term of adaptability, stability and field test performance.


Environmentally friendly method for the determination of acrylamide and trimethylolpropane in paper packaging materials by liquid chromatography with tandem mass spectrometry

Fei Yang, Zhonghao Li, Zhaoyang Bian, Gangling Tang, Ziyan Fan, Ying Wang, ShanShan Liu, Hongfei Zhang
PMID: 25286774   DOI: 10.1002/jssc.201400504

Abstract

A simple, rapid, and environmentally friendly method was developed for the determination of acrylamide and trimethylolpropane in paper packaging materials. No organic solvent was used and the matrix effect was investigated. The extract was directly analyzed by liquid chromatography with tandem mass chromatography for quantification and confirmation. The chromatographic separations were performed on a ZORBAX HILIC Plus (2.1 mm × 150 mm, 3μm; Agilent, USA) column with only one mobile phase (100% water). Calibration curves for acrylamide and trimethylopropane were achieved with concentrations ranging from 0.4 to 20 mg/kg and the corresponding r(2) values were 0.998 and 0.999, respectively. The recoveries were >85% with relative standard deviations <10%. The validated method was applied to the analysis of 50 real samples, and positive results were obtained for 30 samples. The result indicated that trimethylolpropane is associated with inks and printing activity and acrylamide is widely used as a papermaking additive in many paper packages. The concentrations of acrylamide and trimethylolpropane ranged from 0.41 to 7.5 and 0.50 to 8.8 mg/kg, respectively. The results of this study revealed that this method could be used accurately and precisely.


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